molecular formula C12H21NO5 B14390138 2-Nitro-2-propanoylheptyl acetate CAS No. 88226-45-3

2-Nitro-2-propanoylheptyl acetate

Katalognummer: B14390138
CAS-Nummer: 88226-45-3
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: GPWPAJLHNZXCKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitro-2-propanoylheptyl acetate is an organic compound with the molecular formula C11H19NO5 It is an ester derivative, characterized by the presence of a nitro group, a propanoyl group, and a heptyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-2-propanoylheptyl acetate typically involves the esterification of 2-nitro-2-propanoylheptanol with acetic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:

2-Nitro-2-propanoylheptanol+Acetic Anhydride2-Nitro-2-propanoylheptyl acetate+Acetic Acid\text{2-Nitro-2-propanoylheptanol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 2-Nitro-2-propanoylheptanol+Acetic Anhydride→2-Nitro-2-propanoylheptyl acetate+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-2-propanoylheptyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitro-2-propanoylheptanol and acetic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under mild heating.

Major Products

    Hydrolysis: 2-Nitro-2-propanoylheptanol and acetic acid.

    Reduction: 2-Amino-2-propanoylheptyl acetate.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Nitro-2-propanoylheptyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Nitro-2-propanoylheptyl acetate involves its interaction with biological molecules through its reactive nitro and ester groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects. The ester group can be hydrolyzed to release the active alcohol, which may further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Nitro-2-propanoylheptanol: The alcohol precursor to the acetate ester.

    2-Amino-2-propanoylheptyl acetate: The reduced form of the nitro compound.

    2-Nitro-2-propanoylheptyl butyrate: An ester with a different acyl group.

Uniqueness

2-Nitro-2-propanoylheptyl acetate is unique due to its combination of a nitro group and an ester functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

88226-45-3

Molekularformel

C12H21NO5

Molekulargewicht

259.30 g/mol

IUPAC-Name

(2-nitro-2-propanoylheptyl) acetate

InChI

InChI=1S/C12H21NO5/c1-4-6-7-8-12(13(16)17,11(15)5-2)9-18-10(3)14/h4-9H2,1-3H3

InChI-Schlüssel

GPWPAJLHNZXCKQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(COC(=O)C)(C(=O)CC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.